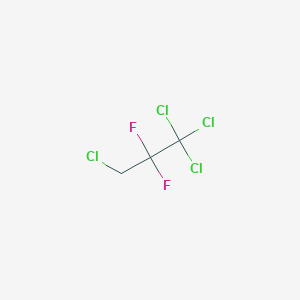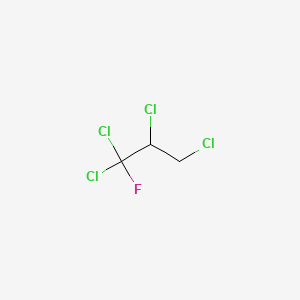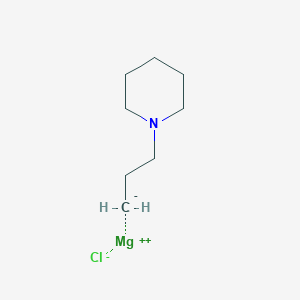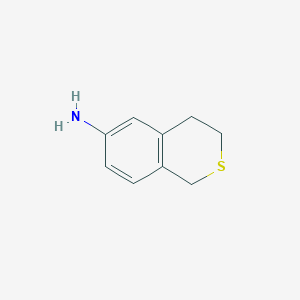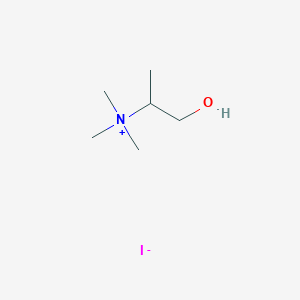
1-Hydroxy-N,N,N-trimethylpropan-2-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-N,N,N-trimethylpropan-2-aminium iodide is a quaternary ammonium compound with the molecular formula C₆H₁₆INO. It is known for its water solubility and is commonly used in organic synthesis and biochemical research. This compound is derived from choline, an essential nutrient found in many foods .
Preparation Methods
The synthesis of 1-Hydroxy-N,N,N-trimethylpropan-2-aminium iodide typically involves the reaction of choline or its derivatives with iodine. The process can be carried out under various conditions, including nucleophilic substitution reactions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Hydroxy-N,N,N-trimethylpropan-2-aminium iodide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Nucleophilic substitution reactions are prevalent, where the iodide ion can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
1-Hydroxy-N,N,N-trimethylpropan-2-aminium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a source of choline groups in various chemical reactions.
Biology: In microbiology, it serves as a selective agent for isolating bacteria.
Medicine: Research has explored its potential role in treating cognitive impairment and liver diseases.
Industry: It is used in the production of detergents, dyes, and other chemical products due to its surface-active properties
Mechanism of Action
The mechanism of action of 1-Hydroxy-N,N,N-trimethylpropan-2-aminium iodide involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by acting as a source of choline, which is essential for the synthesis of acetylcholine, a neurotransmitter. This modulation can affect various physiological processes, including cognitive functions and liver metabolism .
Comparison with Similar Compounds
1-Hydroxy-N,N,N-trimethylpropan-2-aminium iodide is similar to other quaternary ammonium compounds such as:
Choline chloride: Another choline derivative used in similar applications.
Choline iodide: A closely related compound with similar properties and uses.
Carnitine derivatives: Compounds like L-carnitine, which share structural similarities and biological functions. The uniqueness of this compound lies in its specific iodide ion, which can influence its reactivity and solubility compared to other choline derivatives
Properties
Molecular Formula |
C6H16INO |
|---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
1-hydroxypropan-2-yl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C6H16NO.HI/c1-6(5-8)7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
LILDDCJBCVNLSZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(CO)[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


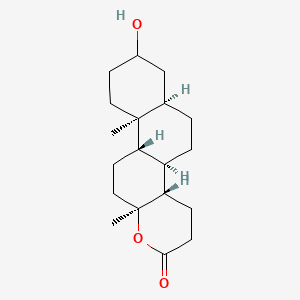
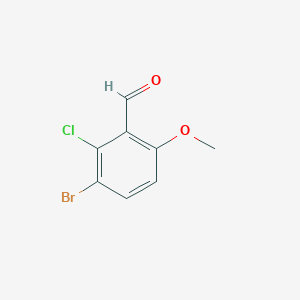
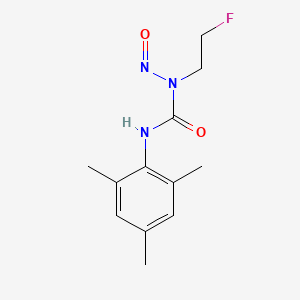
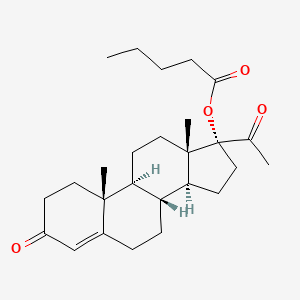
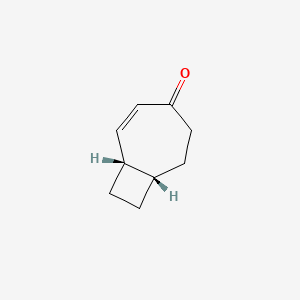
![(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B15289738.png)
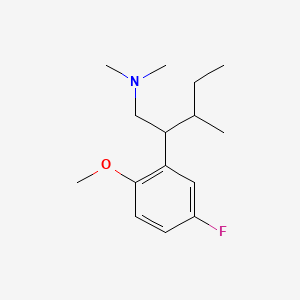
![(1S,3aS,4E,7aR)-7a-methyl-1-[(2S)-6-methylheptan-2-yl]-4-[(2Z)-2-(2-methylidenecyclohexylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-indene](/img/structure/B15289762.png)
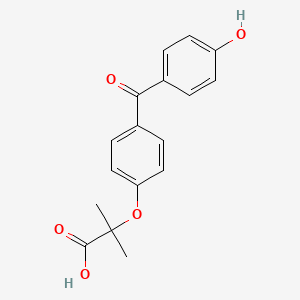
![2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B15289775.png)
